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AT7867 Dihydrochloride: A Comparative
Analysis of Akt Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals

AT7867 dihydrochloride is a potent, ATP-competitive inhibitor that has demonstrated

significant activity against the Akt (also known as Protein Kinase B or PKB) family of

serine/threonine kinases. This guide provides a comparative analysis of its inhibitory effects on

the three Akt isoforms—Akt1, Akt2, and Akt3—supported by experimental data.

Equal Inhibition of Akt Isoforms? The Data Says
Otherwise
Experimental evidence indicates that AT7867 dihydrochloride does not inhibit all three Akt

isoforms equally. The inhibitory potency, as measured by the half-maximal inhibitory

concentration (IC50), varies among the isoforms, with the highest potency observed against

Akt2.

Quantitative Analysis of Akt Isoform Inhibition
The following table summarizes the in vitro inhibitory activity of AT7867 against the three Akt

isoforms.
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Kinase Target IC50 (nM)

Akt1 32

Akt2 17

Akt3 47

Data sourced from multiple suppliers and publications.[1][2][3]

These values demonstrate that AT7867 is a potent pan-Akt inhibitor but exhibits a degree of

selectivity, being approximately twice as potent against Akt2 as it is against Akt1, and nearly

three times as potent against Akt2 compared to Akt3.

Off-Target Activity
It is important to note that AT7867 also demonstrates potent inhibition of other structurally

related kinases, particularly Protein Kinase A (PKA) and p70S6 Kinase (p70S6K), with IC50

values of 20 nM and 85 nM, respectively.[1][3] This polypharmacology should be a

consideration in the design and interpretation of experiments.

The Akt Signaling Pathway
The Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of

cellular processes, including cell survival, growth, proliferation, and metabolism. The three Akt

isoforms, while sharing a high degree of homology, are understood to have both overlapping

and distinct functions in these processes. The diagram below illustrates the canonical Akt

signaling pathway.
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Caption: The PI3K/Akt signaling pathway and the point of inhibition by AT7867.
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Experimental Methodology: In Vitro Kinase
Inhibition Assay
The IC50 values cited were determined using in vitro kinase assays. While the precise,

proprietary protocols from the original testing facilities (Invitrogen and Upstate Biotechnology)

are not publicly detailed, the following represents a standard methodology for such an assay.

Objective: To determine the concentration of AT7867 required to inhibit 50% of the enzymatic

activity of purified Akt1, Akt2, and Akt3.

Materials:

Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.

AT7867 dihydrochloride, serially diluted in DMSO.

A suitable peptide substrate for Akt (e.g., a derivative of GSK3).

Adenosine-5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a

system for non-radioactive detection (e.g., ADP-Glo™).

Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).

96- or 384-well assay plates.

Phosphocellulose paper or other capture membrane (for radiometric assays).

Scintillation counter or luminescence plate reader.

Procedure:

Compound Preparation: A serial dilution of AT7867 is prepared in DMSO and then further

diluted in the kinase reaction buffer. A DMSO-only control is included to represent 0%

inhibition.

Reaction Setup: The kinase reaction is initiated by mixing the purified Akt enzyme, the

peptide substrate, and the various concentrations of AT7867 in the assay plate wells.
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Reaction Initiation: The reaction is started by the addition of ATP. The concentration of ATP is

typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure

competitive inhibitors can be accurately assessed.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

predetermined period, ensuring the reaction remains within the linear range.

Reaction Termination: The reaction is stopped, often by the addition of a high concentration

of EDTA to chelate the Mg²⁺ ions necessary for enzymatic activity, or by spotting the reaction

mixture onto a capture membrane.

Detection of Substrate Phosphorylation:

Radiometric Assay: The phosphorylated substrate is captured on a membrane, which is

then washed to remove unincorporated radiolabeled ATP. The amount of incorporated

radioactivity is quantified using a scintillation counter.

Non-Radioactive Assay: In a system like ADP-Glo™, the amount of ADP produced is

measured via a coupled luciferase reaction, generating a luminescent signal that is

proportional to kinase activity.

Data Analysis: The activity of the kinase at each inhibitor concentration is calculated relative

to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal

dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion
AT7867 dihydrochloride is a potent pan-Akt inhibitor that does not inhibit the three isoforms

equally. Its highest potency is against Akt2, followed by Akt1 and then Akt3. Researchers

utilizing AT7867 should consider these differences in potency, as well as its off-target effects on

PKA and p70S6K, to accurately interpret experimental outcomes and to better understand its

potential therapeutic applications and limitations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.targetmol.com/search?keyword=at7867+dihydrochloride
https://www.medchemexpress.com/AT7867.html
https://www.rndsystems.com/products/at-7867_7001
https://www.benchchem.com/product/b605655#does-at7867-dihydrochloride-inhibit-akt1-akt2-and-akt3-isoforms-equally
https://www.benchchem.com/product/b605655#does-at7867-dihydrochloride-inhibit-akt1-akt2-and-akt3-isoforms-equally
https://www.benchchem.com/product/b605655#does-at7867-dihydrochloride-inhibit-akt1-akt2-and-akt3-isoforms-equally
https://www.benchchem.com/product/b605655#does-at7867-dihydrochloride-inhibit-akt1-akt2-and-akt3-isoforms-equally
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

